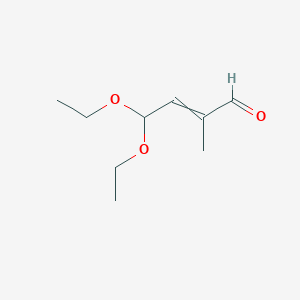

4,4-Diethoxy-2-methylbut-2-enal

Description

4,4-Diethoxy-2-methylbut-2-enal (systematic IUPAC name: 4,4-diethoxy-2-methylbut-2-enal) is an α,β-unsaturated aldehyde derivative featuring a diethoxy group at the 4-position and a methyl substituent at the 2-position of the butenal backbone. This compound is of interest in organic synthesis, particularly as a precursor for heterocyclic compounds or fragrances, owing to its reactive aldehyde moiety and conjugated double bond.

Properties

CAS No. |

112823-31-1 |

|---|---|

Molecular Formula |

C9H16O3 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

4,4-diethoxy-2-methylbut-2-enal |

InChI |

InChI=1S/C9H16O3/c1-4-11-9(12-5-2)6-8(3)7-10/h6-7,9H,4-5H2,1-3H3 |

InChI Key |

IAGSXCMFMPTMIF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C=C(C)C=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Differences

Key Insights :

- The aldehyde group in the target compound confers electrophilicity, enabling reactions such as nucleophilic additions or condensations (e.g., Knoevenagel or Aldol reactions). In contrast, the alcohol group in the evidence compound facilitates hydrogen bonding and oxidation reactions .

- The position of the methyl group (C2 vs. C3) influences steric and electronic effects. A C2 methyl group in the target compound may hinder aldehyde reactivity, whereas the C3 methyl group in the evidence compound likely stabilizes the alkene via hyperconjugation .

Hypothetical Physical Properties

Rationale :

- Aldehydes generally exhibit lower boiling points than alcohols of similar molecular weight due to weaker intermolecular forces.

- The diethoxy groups in both compounds enhance solubility in non-polar solvents but reduce water miscibility .

Q & A

Q. What are the optimal synthetic routes for 4,4-Diethoxy-2-methylbut-2-enal, and how can reaction yields be improved?

- Methodological Answer : A common approach involves Claisen-Schmidt condensation or Wittig reactions. Key parameters include temperature control (e.g., maintaining 0–5°C during enal formation), solvent selection (e.g., anhydrous THF or dichloromethane), and catalyst choice (e.g., acidic or basic conditions). Yield optimization may require iterative purification via column chromatography or distillation. For example, adjusting stoichiometric ratios of diethyl acetal precursors and optimizing reaction time (typically 12–24 hours) can enhance efficiency .

Q. What spectroscopic and chromatographic methods are recommended for characterizing 4,4-Diethoxy-2-methylbut-2-enal?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for identifying ethoxy groups ( ppm for CH, ppm for CHO) and α,β-unsaturated carbonyl signals ( ppm for enal protons).

- IR Spectroscopy : Confirm carbonyl stretches (~1680–1720 cm) and ether linkages (~1100–1250 cm).

- GC-MS/HPLC : Use polar columns (e.g., DB-5) for purity analysis, with retention time calibration against known standards .

Q. How should 4,4-Diethoxy-2-methylbut-2-enal be stored to ensure stability?

- Methodological Answer : Store in airtight, amber glass containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation and hydrolysis. Regular stability checks via TLC or HPLC are advised. Degradation products (e.g., diethyl ether byproducts) should be monitored .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of 4,4-Diethoxy-2-methylbut-2-enal in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing ethoxy groups activate the α,β-unsaturated carbonyl system, enhancing electrophilicity. Reactivity can be quantified via DFT calculations (e.g., Fukui indices) to predict regioselectivity. Experimentally, kinetic studies under varying pH and nucleophile strengths (e.g., Grignard reagents vs. amines) reveal rate dependencies. For example, steric hindrance from the methyl group may favor 1,4-additions over 1,2-additions .

Q. How can contradictions in reported reaction outcomes involving 4,4-Diethoxy-2-methylbut-2-enal be resolved?

- Methodological Answer : Discrepancies often arise from trace moisture or catalyst impurities. Reproduce experiments under strictly anhydrous conditions, and validate results using orthogonal techniques:

- X-ray crystallography : Confirm product stereochemistry.

- Isotopic labeling : Track reaction pathways (e.g., O labeling for hydrolysis studies).

- Control experiments : Compare yields with/without radical inhibitors (e.g., TEMPO) to rule out side reactions .

Q. What computational models predict the bioactivity of 4,4-Diethoxy-2-methylbut-2-enal against enzymatic targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like hydrolases or oxidoreductases. Key parameters include binding affinity (ΔG), hydrogen-bond networks, and solvent-accessible surface areas. Validate predictions with in vitro assays (e.g., IC measurements using fluorogenic substrates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.